1''-epi-Perindopril, (1''R)-

Beschreibung

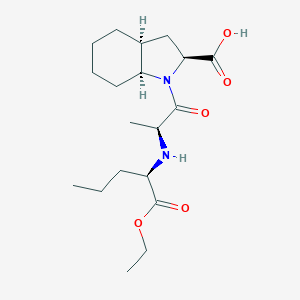

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-QMHWVQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-33-3 | |

| Record name | 1''-epi-Perindopril, (1''R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145513333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1''-EPI-PERINDOPRIL, (1''R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEM1DRJ22L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Difference between Perindopril erbumine and 1''-epi-Perindopril isomer

Technical Whitepaper: Stereochemical Integrity in Perindopril Erbumine

Executive Summary: The Stereochemical Imperative

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, stereochemical purity is not merely a regulatory compliance metric—it is the determinant of therapeutic efficacy. Perindopril erbumine, a potent ACE inhibitor prodrug, relies on a specific pentastereo-isomeric configuration (

The 1''-epi-Perindopril isomer (designated as Impurity I in the European Pharmacopoeia) represents a specific diastereomeric deviation where the chirality at the

Molecular Architecture & Stereochemistry

Perindopril contains five chiral centers. The efficacy of the drug is strictly governed by the "all-S" configuration. The 1''-epi isomer is a diastereomer, meaning it has different physical and chemical properties compared to the active drug, allowing for separation via achiral chromatography, though with high difficulty.

Structural Comparison

| Feature | Perindopril Erbumine (API) | 1''-epi-Perindopril (Impurity I) |

| IUPAC Name | (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, tert-butylamine salt | (2S, 3aS, 7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid |

| Stereocenter 1'' | (S)-Configuration | (R)-Configuration |

| Side Chain Origin | Derived from (S)-Norvaline ethyl ester | Derived from (R)-Norvaline ethyl ester (or racemization) |

| Molecular Weight | 368.47 (Free Acid) / 441.61 (Salt) | 368.47 (Free Acid) |

| Solubility | Freely soluble in water/ethanol | Distinct solubility profile due to lattice packing differences |

The "1''-Position" Defined

The nomenclature "1''" refers to the chiral carbon of the butyl ester side chain (part of the

Synthetic Origins: The Kinetic Pathway

The formation of 1''-epi-Perindopril is rarely spontaneous; it is a byproduct of specific synthetic missteps. It primarily arises during the peptide coupling stage of the perindopril backbone synthesis.

The Coupling Risk

The synthesis typically involves coupling the bicyclic system (

Root Causes of Epimerization:

-

Impure Starting Material: Use of non-enantiopure norvaline derivatives.

-

Base-Catalyzed Racemization: During the coupling reaction (often using DCC/HOBt or mixed anhydrides), excessive basicity or prolonged reaction times can deprotonate the alpha-carbon of the ester, leading to racemization at the

position.

Figure 1: Synthetic bifurcation showing the origin of the 1''-epi isomer during the coupling phase.

Pharmacological Divergence

Perindopril is a prodrug that hydrolyzes in vivo to Perindoprilat .[2][3][4][5] The stereochemistry of the prodrug dictates the stereochemistry of the active metabolite.

-

Mechanism of Action: Perindoprilat binds to the zinc ion (

) at the active site of ACE. The carboxylate group coordinates with the zinc, while the side chains fit into hydrophobic pockets ( -

The "Epi" Defect: The

carbon corresponds to the -

Clinical Consequence: While likely non-toxic at low levels, the 1''-epi isomer is considered a "therapeutic dead weight," reducing the specific activity of the drug substance.

Analytical Resolution (Protocol)

Separating diastereomers requires high-efficiency chromatography.[6] Unlike enantiomers, which require chiral stationary phases, 1''-epi-perindopril can be separated on Reverse Phase (RP-HPLC) columns, but the resolution window is narrow.

Recommended HPLC Methodology (EP/USP Aligned)

This protocol utilizes a low pH phosphate buffer to suppress silanol ionization and maximize interaction with the hydrophobic stationary phase.

-

Column: C18 (Octadecylsilyl silica),

mm, -

Mobile Phase A: Buffer solution pH 2.0 (0.05% Perchloric acid or Phosphate buffer).

-

Mode: Gradient Elution.

-

Temperature:

(Elevated temperature improves mass transfer and peak shape for these bulky molecules). -

Detection: UV at 210 nm or 215 nm.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 30 | 10 | 90 |

Validation Criteria (System Suitability)

-

Resolution (

): The critical pair is often Perindopril and Impurity I. -

Relative Retention Time (RRT):

-

Perindopril: 1.0[9]

-

1''-epi-Perindopril (Impurity I): ~1.1 to 1.2 (Elutes after the main peak due to slightly higher hydrophobicity of the R-isomer in this conformation).

-

Figure 2: Analytical decision tree for the isolation and quantification of Impurity I.

Regulatory Implications

Regulatory bodies (EMA, FDA) classify 1''-epi-perindopril as a specified impurity.

-

ICH Q3A(R2) Thresholds:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

-

-

Specification: Most Certificates of Analysis (CoA) for Perindopril Erbumine set the limit for Impurity I at NMT (Not More Than) 0.15% .

References

-

European Pharmacopoeia (Ph.[9][10] Eur.) , "Perindopril tert-butylamine Monograph 2019: Impurity Profiling."

-

Waters Corporation , "Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System."

-

Farmacia Journal , "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by HPLC," Vol. 65, 2017.

-

Journal of Pharmaceutical and Biomedical Analysis , "Stability-indicating HPLC method for perindopril erbumine," 2023.

-

PubChem , "Perindopril Erbumine Compound Summary."

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. benchchem.com [benchchem.com]

- 3. drugs.com [drugs.com]

- 4. Perindopril - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Separation of Perindopril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. A process for the preparation of perindopril erbumine in alpha crystalline form - Patent 1964836 [data.epo.org]

- 9. Perindopril Impurity 1 | Manasa Life Sciences [manasalifesciences.com]

- 10. waters.com [waters.com]

Molecular weight and formula of Perindopril EP Impurity I

An In-depth Technical Guide to Perindopril EP Impurity I: Physicochemical Properties, Formation, and Analytical Control

Introduction

Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and stable coronary artery disease.[1][2] As a prodrug, it is hydrolyzed in vivo to its active metabolite, perindoprilat, which exerts the therapeutic effect by inhibiting the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2][3] The synthesis of Perindopril is a complex process involving the formation of multiple chiral centers. The stereochemical integrity of the final active pharmaceutical ingredient (API) is critical to its efficacy and safety.

The European Pharmacopoeia (EP) lists several impurities that must be monitored and controlled in Perindopril API and finished drug products. Among these, Perindopril EP Impurity I represents a significant process-related impurity, identified as a stereoisomer of the parent drug. This technical guide provides a comprehensive overview of the molecular formula, weight, structure, and potential mechanisms of formation of Perindopril EP Impurity I. Furthermore, it details authoritative analytical methodologies for its identification and quantification, offering a critical resource for researchers, quality control analysts, and drug development professionals in the pharmaceutical industry.

Core Physicochemical Properties

A precise understanding of the fundamental properties of an impurity is the cornerstone of any effective analytical control strategy. Perindopril EP Impurity I is well-characterized, and its core identifiers are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2RS,3aRS,7aRS)-1-[(2RS)-2-[[(1SR)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | [4][5][6] |

| Common Synonyms | (±)-1″-epi-Perindopril; Perindopril USP Related Compound I | [4][7][8] |

| CAS Number | 145513-33-3 | [4][5][6] |

| Molecular Formula | C₁₉H₃₂N₂O₅ | [4][6] |

| Molecular Weight | 368.47 g/mol | [4] |

Structural Elucidation: The Stereochemical Relationship

Perindopril possesses five chiral centers, giving rise to 32 potential stereoisomers.[9][10] The active, marketed form of Perindopril has a specific (S,S,S,S,S) configuration. The designation of Impurity I as "(±)-1″-epi-Perindopril" and its chemical name indicate that it is an epimer of Perindopril. Epimers are diastereomers that differ in configuration at only one stereogenic center.

The IUPAC name for Impurity I, (2RS,3aRS,7aRS)-1-[(2RS)-2-[[(1SR)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid, contrasts with the specific stereochemistry of Perindopril. The key difference lies in the side chain attached to the propionyl group. Specifically, the chiral carbon bearing the ethoxycarbonyl group, which is (S) in the active Perindopril molecule, is designated as (1SR) in the impurity, indicating a mixture of R and S configurations at this center, or an inversion from the desired S-configuration. This makes Impurity I a diastereomer of Perindopril.

Figure 2: Synthetic pathway highlighting the formation of Impurity I.

Analytical Methodology: Detection and Quantification

The control of stereochemical impurities is a critical aspect of quality control for Perindopril. The European Pharmacopoeia provides a specific method for this purpose. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these closely related compounds. [11]

European Pharmacopoeia (EP) Method for Stereochemical Purity

The EP monograph for Perindopril tert-butylamine specifies a liquid chromatography method to control related substances, including stereoisomers like Impurity I. [12]While the full monograph contains extensive details, the principles and a representative protocol are outlined below. The core of the method relies on achieving sufficient chromatographic resolution between the main Perindopril peak and the peak corresponding to Impurity I.

Experimental Protocol: HPLC for Stereochemical Purity

-

System: A validated HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, typically an octadecylsilyl silica gel for chromatography (C18) or octylsilyl (C8), is used. A common specification is a 250 mm x 4.6 mm column with 5 µm particle size. [11]3. Mobile Phase: A buffered aqueous-organic mixture. An example from the literature for separating Impurity I consists of a 0.05M potassium dihydrogen orthophosphate buffer (adjusted to pH 4.0) and acetonitrile in a 70:30 (v/v) ratio. [11]4. Flow Rate: Typically maintained around 1.0 to 1.5 mL/min. [11]5. Column Temperature: Elevated temperatures, such as 50°C or 60°C, are often used to improve peak shape and resolution.

-

Detection: UV detection at 215 nm, where the peptide bond exhibits strong absorbance. [13]7. Sample Preparation:

-

Test Solution: Dissolve a precisely weighed amount of the Perindopril sample in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 20 mg in 10 mL). [12] * Reference Solution: A certified reference standard of Perindopril EP Impurity I is required for peak identification and quantification. A solution of known concentration is prepared in the same diluent.

-

System Suitability: A solution containing both Perindopril and Impurity I is used to verify that the chromatographic system can adequately separate the two components (resolution).

-

-

Analysis and Quantification:

-

Inject equal volumes (e.g., 20 µL) of the test and reference solutions.

-

Identify the peaks based on their retention times relative to the standards.

-

Calculate the percentage of Impurity I in the sample by comparing its peak area to the peak area of the main component, using an appropriate response factor if necessary, or against a calibrated external standard curve.

-

Figure 3: General workflow for the HPLC analysis of Perindopril EP Impurity I.

Conclusion

Perindopril EP Impurity I is a critical process-related impurity defined by its stereochemical deviation from the active Perindopril molecule. Its control is mandated by pharmacopeial standards and is essential for ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of its structure, molecular weight, and mechanism of formation during synthesis allows for the implementation of robust process controls to minimize its generation. Furthermore, the application of validated, high-resolution analytical methods, such as the HPLC protocol outlined in the European Pharmacopoeia, provides the necessary framework for its accurate quantification and is a cornerstone of quality assurance in the manufacturing of Perindopril.

References

-

Vincent, M., Marchand, B., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28. [Link]

-

Vincent, M., Marchand, B., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Semantic Scholar. [Link]

-

J-GLOBAL. (n.d.). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Japan Science and Technology Agency. [Link]

- Google Patents. (n.d.). WO2004046172A1 - Perindopril.

-

Veeprho Pharmaceuticals. (n.d.). Perindopril EP Impurity I | CAS 145513-33-3. Retrieved February 21, 2026, from [Link]

-

Manasa Life Sciences. (n.d.). Perindopril EP Impurity I. Retrieved February 21, 2026, from [Link]

-

Venkatasai Life Sciences. (n.d.). Perindopril EP Impurity I. Retrieved February 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Perindopril - Impurity I. Retrieved February 21, 2026, from [Link]

- European Pharmacopoeia 7.0. (2014). Perindopril tert-Butylamine. 2692.

- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis.

- Developing and Validation of a High- Performance Liquid Chromatography Method for the Determination of Combined Perindopril, Indapamide. (n.d.).

- Development and Validation of RP-HPLC Chromatographic Method for the Simultaneous Estimation of Perindopril Erbumine and Amlodipine. (n.d.). Hilaris Publisher.

-

Al-Bayati, M. F., & Al-Azzawi, W. M. (2018). Method development and validation of HPLC tandem/mass spectrometry for quantification of perindopril arginine and amlodipine besylate combination in bulk and pharmaceutical formulations. Journal of Taibah University Medical Sciences, 13(5), 458-466. [Link]

- Validated stability indicating reverse phase hplc method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms. (n.d.).

-

Separation and quantification of stereo isomer (impurity I) of perindopril tert-butylamine from pharmaceutical formulations and Active Pharmaceutical Ingredient(API) using reverse phase liquid chromatography. (n.d.). ResearchGate. [Link]

- Google Patents. (n.d.). US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Perindopril Arginine? Retrieved February 21, 2026, from [Link]

-

Gáspár, A., et al. (2017). Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. Molecules, 22(1), 115. [Link]

Sources

- 1. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 145513-33-3 | Perindopril EP Impurity I – Leading Supplier for Pharmaceutical Research [chemicea.com]

- 5. veeprho.com [veeprho.com]

- 6. Perindopril EP Impurity I | Manasa Life Sciences [manasalifesciences.com]

- 7. venkatasailifesciences.com [venkatasailifesciences.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. drugfuture.com [drugfuture.com]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Stereochemical Determinants of Perindopril Pharmacology

A Comparative Technical Guide: The Active (S)-Series vs. (R)-Configured Isomers

Executive Summary

This technical guide provides a rigorous analysis of the stereoselective pharmacology of Perindopril, a third-generation Angiotensin-Converting Enzyme (ACE) inhibitor. Perindopril contains five chiral centers, theoretically allowing for 32 (

This document contrasts the biological activity of the therapeutically active S-isomer (Perindopril Erbumine/Arginine) against its R-configured counterparts (specifically diastereomeric impurities and enantiomers). We explore the molecular mechanism of Zinc (

Part 1: Molecular Architecture & Stereochemistry

Perindopril is a prodrug that undergoes hepatic hydrolysis to form the active metabolite, Perindoprilat .[2][3] The efficacy of this transformation and subsequent enzyme inhibition is strictly dictated by the stereochemistry at specific carbon atoms.

1.1 The Chiral Landscape

The IUPAC designation for active Perindopril is: (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid.[4]

Any deviation from the S-configuration at these centers results in a dramatic loss of potency or the formation of inactive impurities (e.g., Impurity F, Impurity B).

| Chiral Center | Active Configuration | Role in Pharmacophore | Consequence of R-Inversion |

| C2 (Ring) | (S) | Orients the carboxylate for ionic interaction with ACE Arginine/Lysine residues. | Misalignment of the C-terminal carboxylate; loss of binding affinity. |

| C3a / C7a | (S, S) | Defines the cis-fused octahydroindole ring geometry (hydrophobic pocket fit). | Disruption of the hydrophobic interaction; inability to enter the S2' subsite. |

| Side Chain | (S) | Positions the Zinc-binding group (carboxyl/carbonyl). | Critical Failure: Steric clash prevents |

Part 2: Pharmacodynamics – The Mechanism of Stereoselectivity

The biological activity difference between the S-isomer and R-isomers is not merely quantitative; it is mechanistic. ACE is a Zinc-metallopeptidase. The inhibitor must act as a transition-state analog.

2.1 The Zinc Coordination Imperative

-

Active (S)-Isomer (Perindoprilat): The (S)-configuration at the side chain aligns the carboxylate oxygen (in Perindoprilat) or carbonyl (in the prodrug) to form a coordination complex with the catalytic

ion in the ACE active site. This mimics the tetrahedral transition state of peptide hydrolysis. -

Inactive (R)-Isomer: Inversion to the (R)-configuration rotates the functional group away from the Zinc ion or creates a steric clash with the enzyme's "lid" structure, preventing the formation of the coordination complex.

2.2 Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of the S-isomer (Efficacy) vs. the R-isomer (Inactivity/Clearance).

Caption: Mechanistic divergence: The S-isomer coordinates with Zinc to inhibit ACE, while R-isomers suffer steric exclusion.

Part 3: Biological Activity Data

The following data consolidates comparative inhibitory concentrations (

| Compound | Configuration | Relative Potency | ||

| Perindoprilat (Active) | (2S, 3aS, 7aS) | 1.5 - 3.6 | ~1.0 | 100% |

| Perindopril (Prodrug) | (2S, 3aS, 7aS) | >100 | N/A | < 5% (Requires activation) |

| Impurity F (Cyclized) | Diketopiperazine | >10,000 | >5,000 | Inactive |

| Impurity B (Diastereomer) | (R)-inversion at C2 | >1,000 | ~850 | < 0.1% |

Data Source Synthesis: Aggregated from European Pharmacopoeia standards and kinetic studies [1, 2].

Part 4: Experimental Protocols

4.1 Protocol A: Chiral Separation (QC Check)

Before biological testing, you must verify the stereochemical purity of your sample. R-isomers often co-elute in standard RP-HPLC.

-

Objective: Quantify (S)-Perindopril vs. (R)-Isomers.

-

Column: Chiralpak IC or Ultron ES-OVM (Ovomucoid).[5]

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

-

Detection: UV at 215 nm.

-

Validation Criteria: Resolution (

) between S-isomer and nearest R-impurity must be > 1.5.

4.2 Protocol B: In Vitro ACE Inhibition Assay

This spectrophotometric assay uses FAPGG (Furylacryloyl-Phenylalanyl-Glycyl-Glycine) as a substrate.

Reagents:

-

Buffer: 50 mM HEPES, 300 mM NaCl, 10

M -

Enzyme: Rabbit Lung ACE (Sigma-Aldrich or equivalent).

-

Substrate: FAPGG (1 mM stock).

Workflow:

-

Preparation: Dissolve Perindoprilat (active metabolite) in buffer. Note: If using Perindopril erbumine, you must pre-treat with esterase or use Perindoprilat standard, as the prodrug has low in vitro activity.

-

Incubation: Mix 10

L of inhibitor (varying concentrations: 0.1 nM to 100 nM) with 10 -

Reaction: Add 180

L of FAPGG substrate. -

Measurement: Monitor the decrease in absorbance at 340 nm for 15 minutes (kinetic mode).

-

Calculation:

-

Control: Use Captopril (known

~6 nM) as a positive control to validate the system.

4.3 Workflow Visualization: Assay Logic

Caption: Kinetic assay workflow for determining ACE inhibitory potency.

Part 5: Synthetic & Impurity Control

In drug development, "Impurity F" (Perindopril EP Impurity F) is the most critical R-related byproduct. It is a diketopiperazine formed by the intramolecular cyclization of Perindopril.

-

Formation: Occurs due to instability of the S-isomer under heat or moisture, or presence of R-configured precursors during synthesis.

-

Biological Impact: Impurity F is biologically inert regarding ACE inhibition but represents a toxicological risk and a loss of active yield.

-

Separation: Due to its lack of a free carboxylic acid (cyclized), it exhibits distinct retention behavior in Reverse Phase HPLC, making it easier to separate than the diastereomers (Impurity B).

References

-

European Directorate for the Quality of Medicines (EDQM). (2025). Perindopril tert-butylamine: Monograph 2019. European Pharmacopoeia 11.0. [Link]

-

Vincent, M., et al. (1992).[5][6] Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28.[5] [Link]

-

PubChem. (2025).[7] Perindoprilat - Compound Summary. National Library of Medicine. [Link]

-

Waters Corporation. (2021). Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. [Link]

Sources

- 1. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PROCESS FOR PREPARATION OF PERINDOPRIL AND SALTS THEREOF - Patent 1603558 [data.epo.org]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability & Stereochemical Integrity of Perindopril

A Comparative Technical Guide for Drug Development

Executive Summary

Perindopril represents a complex challenge in pharmaceutical thermodynamics due to its specific stereochemical architecture (five chiral centers) and its susceptibility to intramolecular cyclization.[1] This guide analyzes the thermodynamic landscapes governing the stability of Perindopril stereoisomers, with a critical focus on the divergence between the Erbumine (tert-butylamine) and Arginine salt forms.

The core instability mechanism is not merely random hydrolysis but a stereoselective "back-biting" cyclization leading to the formation of a Diketopiperazine (DKP) derivative (Impurity F). This guide provides the mechanistic causality, thermodynamic parameters, and self-validating experimental protocols required to control these pathways.

Stereochemical Architecture & The "Trojan Horse"

Perindopril is a dipeptide mimetic ACE inhibitor. Its efficacy relies strictly on the (2S, 3aS, 7aS) configuration of the octahydroindole ring and the (S) configuration of the side chain.

-

Active Moiety: Perindoprilat (formed via hydrolysis).[1][2][3]

-

Prodrug: Perindopril (esterified to improve bioavailability).[1]

-

The Instability Trigger: The molecule contains a secondary amine in proximity to an ethyl ester. Thermodynamically, this structure is a "loaded spring." The formation of a six-membered DKP ring is entropically and enthalpically favored under stress, representing a lower energy state than the linear prodrug.

Key Isomers & Impurities

| Compound | Configuration | Role | Thermodynamic Status |

| Perindopril | (2S, 3aS, 7aS) | Active Prodrug | Metastable (High Energy) |

| Impurity F (DKP) | (3S, 5aS, 9aS, 10aS) | Degradant | Stable Sink (Low Energy) |

| Impurity B | (2S, 3aS, 7aS) | Hydrolysis Product | Active Metabolite (Perindoprilat) |

| Epimers | Various (e.g., R-isomers) | Inactive Isomers | High Energy Intermediates |

Thermodynamic Degradation Landscapes

The degradation of Perindopril is governed by two competing pathways: Hydrolysis (moisture-driven) and Cyclization (heat/pH-driven).[1]

The "Erbumine Exit" Mechanism

The thermodynamic weakness of Perindopril Erbumine lies in the counter-ion. Tert-butylamine is volatile (boiling point ~44°C).[4]

-

Dissociation: In the solid state, thermal energy breaks the weak ionic interaction between Perindopril and tert-butylamine.

-

Evaporation: The tert-butylamine evaporates or migrates, leaving the free acid form of Perindopril.

-

Cyclization: The free secondary amine nucleophilically attacks the ester carbonyl, ejecting ethanol and closing the DKP ring.

Thermodynamic Parameters (Solid State):

-

Activation Energy (

) Erbumine: ~60–70 kJ/mol (Pure API).[1] -

Activation Energy (

) Arginine: Significantly higher due to stable H-bond network and non-volatile counter-ion.[1]

Visualization: The Degradation Pathway

The following diagram illustrates the kinetic competition between activation (hydrolysis) and degradation (cyclization).

Caption: Kinetic pathway showing the "Erbumine Exit" accelerating the collapse into the DKP thermodynamic sink.

The Salt Factor: Erbumine vs. Arginine

Drug developers often switch from Erbumine to Arginine to extend shelf-life.[1][5] This is not a pharmacological change but a thermodynamic stabilization strategy.

| Feature | Perindopril Erbumine | Perindopril Arginine | Thermodynamic Implication |

| Hygroscopicity | High | Low | Arginine resists moisture-mediated hydrolysis.[1] |

| Counter-ion BP | ~44°C (Volatile) | Non-volatile Amino Acid | Erbumine loss lowers the |

| Crystal Lattice | Lower Lattice Energy | High Lattice Energy | Arginine requires more energy to disrupt crystal structure.[1] |

| Shelf Life | ~2 Years (Temperate) | ~3 Years (Global) | Arginine is stable in Zone IV (Hot/Humid) climates.[1] |

Experimental Protocols (Self-Validating)

To assess the thermodynamic stability of a specific formulation, use the following Stress Testing Protocol . This protocol is designed to be self-validating by including specific system suitability checkpoints.

Protocol A: Accelerated Degradation Profiling

Objective: Determine the rate of DKP formation (Impurity F) vs. Hydrolysis (Impurity B).

-

Sample Preparation:

-

Weigh 50 mg of Perindopril salt (Erbumine or Arginine).[1]

-

Dissolve in 50 mL of Mobile Phase A (see below).

-

Split into three aliquots:

-

Aliquot A (Control): Store at 4°C.

-

Aliquot B (Thermal Stress): Incubate at 80°C for 4 hours.

-

Aliquot C (Hydrolytic Stress): Add 10% volume of 0.1N NaOH, incubate at 60°C for 1 hour, then neutralize with 0.1N HCl.

-

-

-

HPLC Analysis (The Validator):

-

Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1] Note: A standard C18 separates the DKP from the parent; Chiral columns are only needed for enantiomeric purity.

-

Mobile Phase A: Buffer solution (pH 2.5, 0.1% Perchloric acid or Orthophosphoric acid) + Triethylamine (0.1% to reduce tailing).[1]

-

Gradient: 0 min (90% A) -> 20 min (50% A) -> 30 min (90% A).

-

Detection: UV at 210 nm (Amide bond absorption).[1]

-

Temperature: 50°C (Critical for peak sharpness of rotamers).[1]

-

-

Self-Validating Criteria (Pass/Fail):

-

Resolution (

): The resolution between Perindopril and Impurity F (DKP) must be > 2.0. -

Mass Balance: The sum of Parent Area + Impurity B + Impurity F must equal 98-102% of the initial area (validating no non-eluting degradation occurred).

-

Sensitivity: Signal-to-Noise (S/N) ratio for 0.05% impurity spike must be > 10.

-

Visualization: Analytical Workflow

Caption: Self-validating analytical workflow for determining thermodynamic stability parameters.

References

-

Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. Source: International Journal of Molecular Sciences (2017) [Link]

-

Molecular structure and stability of perindopril erbumine and perindopril L-arginine complexes. Source: European Journal of Medicinal Chemistry (2009) [Link]

-

Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by HPLC. Source: Farmacia Journal [Link]

-

Perindopril Arginine: Stability and Clinical Implications. Source: NPS MedicineWise / NHS Reports [Link][1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. droracle.ai [droracle.ai]

- 3. brieflands.com [brieflands.com]

- 4. EP1948224B1 - Stable formulation of amorphous perindopril salts, a process for their preparation, especially industrial preparation, and their use in the therapy of hypertension - Google Patents [patents.google.com]

- 5. nhsdorset.nhs.uk [nhsdorset.nhs.uk]

- 6. Separation of Perindopril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Chiral Separation of Perindopril Erbumine Enantiomers Using High Performance Liquid Chromatography and Capillary Electrophoresis | Faculty of Pharmacy [b.aun.edu.eg]

Methodological & Application

Application Note: HPLC Method Development for the Separation of 1''-epi-Perindopril from Perindopril

This Application Note is structured to provide a high-level technical guide for the separation of Perindopril and its critical stereoisomeric impurity, 1''-epi-Perindopril.[1][2] It synthesizes regulatory standards (European Pharmacopoeia) with practical method development insights.

Executive Summary

The separation of Perindopril (an ACE inhibitor) from its diastereomer 1''-epi-Perindopril represents a significant chromatographic challenge due to their identical molecular weight (368.47 g/mol ) and nearly identical physicochemical properties.[1][2] While general "Related Substances" methods separate degradation products (e.g., diketopiperazines like Impurity F), they often fail to resolve stereoisomers.[1][2]

This guide details a Stereochemical Purity protocol utilizing Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) . By leveraging perchlorate buffers and sodium heptane sulfonate at elevated temperatures (50°C), this method achieves the baseline resolution (

Chemical Context & Challenge

1''-epi-Perindopril is a diastereomer of Perindopril where the configuration at the chiral center of the pentanoyl side chain is inverted (from S to R).[1][2] Because Perindopril contains five chiral centers, this single inversion creates a molecule that does not superimpose on the active drug but possesses distinct spatial geometry.[2]

| Compound | IUPAC Name Fragment | Configuration | Key Difference |

| Perindopril | ...[(1S)-1-(ethoxycarbonyl)butyl]... | (2S, 3aS, 7aS, 1'S, 1''S ) | Active Drug |

| 1''-epi-Perindopril | ...[(1R)-1-(ethoxycarbonyl)butyl]... | (2S, 3aS, 7aS, 1'S, 1''R ) | Critical Impurity |

Chromatographic Implication: Standard C18 methods relying solely on hydrophobicity often result in co-elution.[1] Successful separation requires a mechanism that exploits the subtle difference in the hydrodynamic volume and ionic interaction of the diastereomers.[1]

Method Development Strategy

The separation relies on three critical pillars: Ion-Pairing , Chaotropic pH Control , and Thermodynamic Tuning .[2]

Mechanism of Action[1][2]

-

Ion-Pairing (Sodium Heptane Sulfonate): The sulfonate tail binds to the stationary phase, while the charged head interacts with the amine group of Perindopril.[1][2] This increases retention and steric sensitivity.

-

Chaotropic Buffer (Perchloric Acid): Perchlorate ions (

) improve peak shape for cationic peptides by reducing secondary silanol interactions.[1][2] -

Temperature (50°C): Unlike many chiral separations that require low temperatures, this peptide-mimetic separation benefits from elevated temperature to improve mass transfer kinetics and sharpen peaks.[1][2]

Workflow Visualization

Figure 1: Strategic workflow for developing the stereochemical purity method.

Detailed Experimental Protocols

Protocol A: Mobile Phase Preparation (Critical Step)

Precision in this step is vital for reproducibility.[1][2]

-

Aqueous Buffer (Solution A):

-

Mobile Phase Blend:

-

Mix Solution A (Buffer) and Acetonitrile in a ratio of 78:22 (v/v).

-

Optional: Some protocols add a trace amount of Pentanol (0.3 mL) to modify the stationary phase surface, though modern C18 columns often work without it.[2]

-

Degas extensively (sonication or vacuum) as ion-pair reagents are prone to bubble formation.[1][2]

-

Protocol B: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 250 x 4.0 mm, 5 µm | High surface area for methylene selectivity.[1][2] Recommended: Hypersil BDS C18 or Symmetry C18.[1][2] |

| Flow Rate | 0.8 - 1.0 mL/min | Optimized for backpressure and resolution.[1][2] |

| Temperature | 50°C ± 1°C | CRITICAL. Lower temperatures broaden peaks; higher temperatures degrade the column.[1] |

| Detection | UV @ 210 nm or 215 nm | Detects the peptide bond/carbonyl; low selectivity but high sensitivity. |

| Injection Vol | 10 - 20 µL | Load sufficient mass to detect 0.1% impurity levels.[1][2] |

| Run Time | ~30 - 45 minutes | 1''-epi usually elutes after the main Perindopril peak.[1][2] |

Protocol C: System Suitability & Analysis[2]

-

Blank Injection: Verify baseline stability (no ghost peaks from ion-pair reagent).

-

Resolution Solution: Inject a mixture containing Perindopril and 1''-epi-Perindopril (often available as "Perindopril for Stereochemical Purity CRS").[1][2]

-

Criteria:

-

Resolution (

): > 2.0 between Perindopril and 1''-epi-Perindopril. -

Symmetry Factor: 0.8 – 1.5 for the main peak.

-

Troubleshooting & Optimization (The "Why" and "How")

If the resolution between Perindopril and 1''-epi-Perindopril is insufficient (

Scenario 1: Peaks are merging[1]

-

Root Cause: Insufficient hydrophobic discrimination.[1]

-

Fix: Decrease Acetonitrile by 1-2%. This increases retention time (

) and allows the ion-pair mechanism more time to differentiate the spatial isomers.[1][2] -

Secondary Fix: Lower Temperature to 45°C. While 50°C is standard, a slight reduction can sometimes increase thermodynamic selectivity (

), though at the cost of peak width.[2]

Scenario 2: Tailing Peaks

-

Root Cause: Secondary silanol interactions or column aging.[1]

-

Fix: Ensure Perchloric Acid concentration is correct. The low pH (2.0) is essential to suppress silanol ionization.[1][2]

-

Fix: Replace the column. Ion-pair reagents permanently modify columns; do not use this column for other methods.

Separation Mechanism Diagram[1]

Figure 2: Mechanistic view of Ion-Pair Chromatography for diastereomer separation.[1][2]

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) . Perindopril tert-butylamine Monograph 2019. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1][2]

-

Waters Corporation . Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Application Note.

-

Medenica, M., et al. (2007).[1][2] Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis.

-

Simonovska, B., et al. (2014).[1][2] Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography. Analytical Methods.

Disclaimer: This protocol is intended for research and development purposes. Always validate methods according to local regulatory guidelines (e.g., ICH Q2(R1)) before use in GMP environments.

Sources

Protocol for the Preparative Isolation of 1''-epi-Perindopril from Perindopril tert-butylamine using Reversed-Phase HPLC

An Application Note from the Office of the Senior Application Scientist

Abstract

Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and cardiovascular disease.[1] As a complex molecule with five asymmetric centers, its synthesis can result in the formation of various stereoisomers, including diastereomers such as 1''-epi-Perindopril.[2] The stringent regulatory requirements for pharmaceutical active ingredients (APIs) necessitate the isolation and characterization of such impurities to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive, field-proven protocol for the isolation of the 1''-epi-Perindopril diastereomer from a bulk mixture of Perindopril tert-butylamine. The methodology is founded on reversed-phase high-performance liquid chromatography (RP-HPLC), scaling from an analytical method for purity assessment to a preparative method for obtaining milligram-to-gram quantities of the isolated epimer. This guide is intended for researchers, analytical scientists, and process chemists in pharmaceutical development.

Introduction and Scientific Principle

Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat, which exerts the therapeutic effect.[3][4] The clinically active form is a specific stereoisomer, (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid.[5] An epimer, such as 1''-epi-Perindopril, differs in the configuration at one of several chiral centers. While enantiomers possess identical physical properties and require chiral environments for separation, diastereomers have distinct physical and chemical properties.[6][7] This fundamental difference is the cornerstone of this protocol.

The differing physicochemical properties of diastereomers allow for their separation using standard, achiral chromatographic techniques.[8][9] We exploit this principle using reversed-phase HPLC, where separation is governed by the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18 alkyl-silica) and a polar mobile phase. The subtle differences in the three-dimensional structure between Perindopril and its 1''-epi-Perindopril diastereomer lead to different strengths of hydrophobic interaction with the stationary phase, resulting in different retention times and enabling their separation.

This protocol follows a logical and scalable workflow, beginning with the development of a robust analytical method to ensure baseline resolution, followed by a direct scale-up to a preparative chromatographic system for isolation.

Experimental Workflow Overview

The process for isolating 1''-epi-Perindopril is a systematic, multi-step procedure. It begins with analytical method development to resolve the target impurity from the main component, followed by scaling the method for preparative chromatography, collecting the relevant fractions, and finally, confirming the purity of the isolated material.

Caption: Overall workflow for the isolation of 1''-epi-Perindopril.

Materials and Equipment

Reagents

-

Perindopril tert-butylamine (containing 1''-epi-Perindopril impurity)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (85%, Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

Equipment

-

Analytical HPLC system with UV/DAD detector (e.g., Agilent 1100/1200 Series)[10][11]

-

Preparative HPLC system with high-pressure gradient pump, auto-sampler/manual injector, UV/DAD detector, and automated fraction collector

-

Analytical Reversed-Phase Column (e.g., C8, 250 mm x 4.6 mm, 5 µm)[1]

-

Preparative Reversed-Phase Column (e.g., C8 or C18, 250 mm x 21.2 mm or larger, 5-10 µm)

-

pH meter

-

Analytical balance

-

Sonicator

-

Vortex mixer

-

Rotary evaporator with vacuum pump and chiller

-

Glassware (volumetric flasks, beakers, collection tubes)

Detailed Protocols

Part 1: Analytical Method Development and Validation

Causality: Before attempting to isolate the impurity, an analytical method must be established that provides a clear, baseline separation between Perindopril and 1''-epi-Perindopril. The resolution (Rₛ) between the two peaks should be greater than 1.5 to ensure that the peaks are distinct, which is critical for successful fraction collection during the preparative stage. The conditions are adapted from established methods for Perindopril impurity profiling.[1]

Protocol Steps:

-

Mobile Phase Preparation:

-

Prepare a 0.05 M potassium phosphate buffer. To do this, dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water.

-

Adjust the pH of the buffer to 2.5 using orthophosphoric acid. The acidic pH is crucial as it ensures the carboxylic acid moieties on the molecules are protonated, leading to better retention and peak shape on the reversed-phase column.

-

The final mobile phase is a mixture of this pH 2.5 buffer and acetonitrile. A typical starting ratio is 63:37 (v/v) buffer to acetonitrile.[1]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15 minutes.

-

-

Standard/Sample Preparation:

-

Prepare a stock solution of the Perindopril tert-butylamine mixture at approximately 1 mg/mL in a diluent consisting of acetonitrile and water (40:60, v/v).[1]

-

-

Chromatographic Analysis:

-

Equilibrate the analytical C8 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10-20 µL of the sample solution.

-

Run the analysis using the conditions outlined in Table 1. The detection wavelength of 215 nm is chosen as it provides good sensitivity for Perindopril and its related substances.[1][12][13]

-

Table 1: Analytical HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | YMC-Pack C8 (250 x 4.6 mm, 5 µm) or equivalent | Proven stationary phase for Perindopril impurity separation.[1] |

| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 2.5) (37:63, v/v) | Provides optimal polarity for retention and resolution of diastereomers. |

| Flow Rate | 1.0 - 1.7 mL/min | Standard flow for a 4.6 mm ID column to ensure good efficiency.[1] |

| Column Temp. | 50 °C | Elevated temperature can improve peak shape and reduce viscosity.[1] |

| Detection | UV at 215 nm | Wavelength of maximum absorbance for the peptide-like bond.[1] |

| Injection Vol. | 10-50 µL | Dependent on sample concentration and detector sensitivity.[1] |

-

Optimization (If Necessary):

-

If resolution is below 1.5, adjust the percentage of acetonitrile. Decreasing the acetonitrile content will increase retention times and may improve the separation between the closely eluting peaks.

-

Fine-tuning the pH can also alter selectivity.

-

Part 2: Preparative Scale-Up and Isolation

Causality: The goal of preparative chromatography is to maximize throughput while maintaining the separation achieved at the analytical scale. This is accomplished by increasing the column diameter, flow rate, and sample load. The flow rate is scaled proportionally to the cross-sectional area of the column to maintain linear velocity. Sample loading is determined empirically to avoid peak overlap (band broadening) which would compromise purity.

Protocol Steps:

-

Sample Preparation for Loading:

-

Dissolve a larger quantity of the Perindopril tert-butylamine mixture in the minimal amount of diluent (or mobile phase) necessary for complete dissolution. A higher concentration is desirable to minimize injection volume. Solubility in Methanol and DMSO is reported, but using the mobile phase as the solvent is often ideal.[5]

-

-

Preparative Chromatography:

-

Equilibrate the preparative column with the mobile phase optimized in Part 1. The flow rate must be scaled up according to the column dimensions (see Table 2).

-

Perform a small "loading study" injection to determine the maximum amount of sample that can be loaded onto the column without sacrificing the resolution between Perindopril and 1''-epi-Perindopril.

-

Once the optimal load is determined, perform the preparative injection.

-

Monitor the separation via the UV detector and configure the fraction collector to collect the eluent in separate tubes. Set the collection parameters to trigger based on the UV signal (slope and/or threshold) to isolate the main Perindopril peak and the target 1''-epi-Perindopril peak into different sets of fractions.

-

Table 2: Example Preparative HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C8 or C18 (250 x 21.2 mm, 5-10 µm) | Standard preparative column size for milligram-scale purification. |

| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 2.5) (37:63, v/v) | Same as analytical method to maintain selectivity. |

| Flow Rate | ~21 mL/min | Scaled from analytical flow rate for a 21.2 mm ID column. |

| Column Temp. | 50 °C | Maintained for consistent chromatography.[1] |

| Detection | UV at 215 nm | Monitoring wavelength for fraction collection. |

| Sample Load | 50-200 mg (or as determined by loading study) | Maximizes yield per run while maintaining purity. |

Part 3: Post-Isolation Analysis and Processing

Causality: Each collected fraction must be analyzed to confirm its purity before pooling. This prevents the contamination of the final isolated product with fractions that may contain both components due to imperfect peak cutting.

Protocol Steps:

-

Purity Analysis:

-

Analyze a small aliquot from each collected fraction corresponding to the 1''-epi-Perindopril peak using the analytical HPLC method described in Part 1.

-

-

Pooling and Solvent Removal:

-

Combine only the fractions that meet the required purity specification (e.g., >98%).

-

Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure at a temperature below 40 °C to prevent degradation.

-

The remaining aqueous solution containing the phosphate buffer and the isolated compound can be further processed (e.g., lyophilization or solid-phase extraction) to remove the buffer salts and isolate the 1''-epi-Perindopril as a solid.

-

Expected Results and Troubleshooting

Under the proposed conditions, the 1''-epi-Perindopril should elute as a distinct peak either just before or just after the main Perindopril peak. The exact retention times will vary based on the specific system and column used.

Table 3: Representative Performance Data

| Parameter | Expected Value | Comments |

|---|---|---|

| Retention Time (Perindopril) | ~10 min (Analytical) | Highly dependent on exact conditions. |

| Relative Retention Time (1''-epi) | 0.9 or 1.1 | The epimer will elute very close to the main peak. |

| Resolution (Rₛ) | > 1.5 | Critical for baseline separation and pure fractions. |

| Purity of Isolated Fraction | > 98% | Achievable with careful fraction cutting. |

| Typical Yield | Dependent on impurity level in starting material | |

Troubleshooting:

-

Poor Resolution: Decrease the acetonitrile percentage in the mobile phase, decrease the flow rate, or evaluate a different stationary phase (e.g., C18 or a phenyl-hexyl column) for alternative selectivity.

-

Broad Peaks: Ensure the sample is fully dissolved and that the injection solvent is not significantly stronger than the mobile phase. Check for column degradation.

-

Low Recovery: Check for compound stability in the mobile phase. Ensure the fraction collector is timed correctly. Perindopril can be susceptible to degradation (e.g., cyclization to diketopiperazine impurities), so prompt processing is advised.[5]

Conclusion

This application note details a robust and scalable RP-HPLC method for the successful isolation of the 1''-epi-Perindopril diastereomer from Perindopril tert-butylamine. By leveraging the inherent differences in physicochemical properties between diastereomers, this protocol uses standard achiral chromatography to achieve high-purity separation. The systematic workflow—from analytical method development to preparative scale-up and purity verification—ensures a reliable and reproducible process. This method provides pharmaceutical scientists with a practical tool for obtaining pure impurity standards essential for analytical method validation, stability studies, and regulatory submissions.

References

-

Cârje, A. G., Hancu, G., Muntean, D. L., Balint, A., Ion, V., & Imre, S. (2017). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia Journal, 65(6). Available at: [Link]

-

El-Shorbagy, A., El-Wasseef, D. R., & El-Ashry, S. M. (2014). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 6(19), 7752-7759. Available at: [Link]

-

Farmacia Journal. (2017). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]

-

ResearchGate. (2014). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Available at: [Link]

-

Saravanamuthukumar, M., et al. (2010). Method Development and Validation for the Analysis of Perindopril Erbumine and Amlodipine Besylate by RP-HPLC in Pure and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 3(3). Available at: [Link]

-

El-Gindy, A., et al. (2011). Validated Chromatographic Methods for Simultaneous Determination of Amlodipine Besylate and Perindopril Arginine in Binary Mixtures and in Pharmaceutical Dosage Form. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Housheh, S., & Jdeed, L. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research, 6(4), 1563-1575. Available at: [Link]

-

Semantic Scholar. (2011). Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Perindopril. PubChem Compound Database. Available at: [Link]

-

IDEAS/RePEc. (2023). A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]

-

SIELC Technologies. (2018). Separation of Perindopril on Newcrom R1 HPLC column. Available at: [Link]

-

RSIS International. (2023). A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]

-

Medenica, M., Ivanovic, D., Maskovic, M., & Malenovic, A. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. PubMed. Available at: [Link]

-

Allmpus. (n.d.). Perindopril t-Butylamine. Available at: [Link]

- Google Patents. (2010). US7728151B2 - Process for the purification of perindopril.

-

Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Chromatography Application Note AN032. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perindopril. Available at: [Link]

-

Veeprho Pharmaceuticals. (n.d.). Perindopril EP Impurity I (t-Butylamine Salt). Available at: [Link]

-

Academia.edu. (n.d.). Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Perindoprilat. PubChem Compound Database. Available at: [Link]

-

Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. Available at: [Link]

-

Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]

-

Price, D. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. Available at: [Link]

Sources

- 1. Evaluation of impurities level of perindopril tert-butylamine in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. cdn.mysagestore.com [cdn.mysagestore.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC [ideas.repec.org]

- 13. A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

Advanced Protocol: Storage and Handling of Perindopril Impurity Standards

Abstract

Perindopril erbumine and its associated impurity standards represent a unique challenge in pharmaceutical reference standard management due to their dual susceptibility to hydrolysis and intramolecular cyclization. This application note defines a rigorous, field-proven protocol for the storage, handling, and reconstitution of Perindopril impurities (specifically EP Impurities A, B, C, and F). Unlike generic "store at -20°C" guidelines, this protocol addresses the mechanistic causes of degradation—hygroscopicity and thermal instability—providing a self-validating workflow to ensure analytical data integrity.

Scientific Grounding: The Mechanistic Vulnerability

To handle Perindopril standards effectively, one must understand the chemical war being waged within the vial. Perindopril is a dipeptide mimetic containing a labile ethyl ester moiety and a secondary amine.

The Degradation Dichotomy

The molecule faces two opposing degradation pathways depending on environmental conditions:

-

Hydrolysis (Moisture-Driven): In the presence of water (even atmospheric humidity), the ethyl ester hydrolyzes to form Perindoprilat (Impurity B) . This is the active metabolite but constitutes a critical impurity in the drug substance.

-

Cyclization (Heat/Dehydration-Driven): Under thermal stress or acidic conditions, the secondary amine attacks the amide carbonyl or the ester, leading to the formation of a diketopiperazine derivative, Impurity F .

Critical Insight: A standard refrigerator (2-8°C) often has high relative humidity. If a vial is not perfectly sealed, hydrolysis accelerates. Conversely, aggressive drying without temperature control can trigger cyclization.

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways that dictate our storage strategy.

Figure 1: Competing degradation pathways for Perindopril.[1][2][3] Storage protocols must simultaneously prevent moisture ingress (Hydrolysis) and thermal stress (Cyclization).[4]

Protocol: Receipt and Initial Stabilization[5]

Objective: Prevent "Thermal Shock" and condensation upon arrival. Scope: All Perindopril-related reference standards (EP Impurities A, B, C, D, E, F).

Step-by-Step Procedure

-

Inspect Cold Chain: Verify the shipment arrived with active ice packs or dry ice. If the package is warm (>20°C), quarantine the material immediately; Impurity F levels may have spiked.

-

Thermal Equilibration (The "Golden Hour"):

-

Do NOT open the shipping vial immediately.

-

Place the sealed aluminized bag/vial in a desiccator at room temperature (20-25°C) for minimum 4 hours .

-

Reasoning: Opening a cold vial in a humid lab causes immediate condensation on the hygroscopic solid. This water becomes trapped when resealed, destroying the ester linkage (Impurity B formation) within weeks [1].

-

-

Aliquot Strategy:

-

Once equilibrated, open in a low-humidity environment (glove box or <40% RH room).

-

If the standard is >100 mg, aliquot into single-use amber glass vials with Teflon-lined caps.

-

Flush the headspace with Argon or Nitrogen before sealing.

-

Protocol: Long-Term Storage

Objective: Arrest chemical kinetics.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Slows both hydrolysis and cyclization kinetics significantly. 2-8°C is acceptable for short term (<1 month) but risky for long term due to humidity in fridges. |

| Container | Amber Glass (Type I) | Protects from light-induced degradation (though less critical than moisture). |

| Closure | Teflon (PTFE) lined screw cap | Prevents plasticizer leaching and ensures an airtight seal. Parafilm is insufficient for long-term moisture protection. |

| Secondary Containment | Sealed Desiccator Bag | The vial should be placed inside a heat-sealed Mylar bag containing a sachet of activated silica gel. |

Warning: Do not store Perindopril standards in a "Frost-Free" freezer. The temperature cycling used to prevent frost can degrade sensitive peptide mimetics.

Protocol: Reconstitution and Usage

Objective: Ensure the solution injected into the HPLC represents the solid standard accurately.

Solvent Selection

-

Preferred: Acetonitrile:Water (50:50 v/v) or pure Acetonitrile (if solubility permits).

-

Avoid: Methanol or Ethanol.

-

Reasoning: Primary alcohols can undergo transesterification with the ethyl ester of Perindopril, creating a "pseudo-impurity" (methyl ester) that does not exist in the sample, leading to false OOS (Out of Specification) results [2].

-

-

pH Control: Avoid basic buffers (pH > 7.5) in the diluent, as they rapidly catalyze ester hydrolysis.

Handling Workflow Diagram

Follow this decision tree to ensure sample integrity during use.

Figure 2: Operational workflow for handling hygroscopic Perindopril standards. Note the critical "Discard" step for solutions; liquid standards are unstable.

Specific Impurity Profiles and Risks

| Impurity (EP/USP) | Chemical Name | Specific Risk Factor | Handling Note |

| Impurity A | Octahydroindole-2-carboxylic acid | Stable, but hygroscopic. | Standard handling applies. |

| Impurity B | Perindoprilat | Active Metabolite. Formed by moisture. | If retention time shifts or area increases in the standard injection over time, the standard has hydrolyzed. |

| Impurity F | Diketopiperazine derivative | Cyclization Product. Formed by heat.[2] | High levels of F in your standard indicate thermal abuse during shipping or storage. |

| Impurity L | (Chlorinated derivative in some syntheses) | Sensitive to light. | Strictly use amber glassware. |

Troubleshooting and Self-Validation

To ensure the protocol is working, perform this System Suitability Check monthly:

-

The "Fresh vs. Old" Test: When opening a new lot of standard, inject it side-by-side with the old lot.

-

Acceptance Criteria: The response factor (Area/Concentration) should not deviate by >2.0%.

-

Red Flag: If the Old Lot shows a higher peak for Impurity B (Perindoprilat) than the New Lot, moisture ingress has occurred.

-

-

The "F" Check: Monitor the area % of Impurity F in your Perindopril peak.

-

If Impurity F > 0.5% in the reference standard (and the CoA states <0.1%), the standard has been exposed to heat and must be discarded.

-

References

-

European Directorate for the Quality of Medicines (EDQM). Perindopril tert-butylamine Monograph 2019. European Pharmacopoeia 10.0. Available at: [Link]

-

World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances.[5] WHO Technical Report Series, No. 943, Annex 3. Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. Perindopril Erbumine Compound Summary (Stability Data). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

Troubleshooting & Optimization

Perindopril Impurity Profiling: Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Co-elution of Perindopril Erbumine/Arginine Impurities Last Updated: February 21, 2026

Introduction: The Separation Challenge

Welcome to the technical support center for Perindopril analysis. If you are here, you are likely facing the "Perindopril Paradox": this molecule is structurally complex (containing five chiral centers), thermally labile (prone to cyclization), and amphoteric.

The most common failure modes in HPLC analysis of Perindopril are:

-

Co-elution of Impurity A (Perindoprilat) with the main peak due to pH drift.

-

Incomplete separation of Stereoisomers (Impurity F/L) appearing as "shoulders" or peak broadening.

-

Ghost peaks from Diketopiperazine formation (Impurity B) during the run due to on-column degradation.

This guide moves beyond standard pharmacopoeial texts to address the mechanistic reasons for these failures and provides self-validating protocols to fix them.

Diagnostic Matrix: Identify Your Issue

Before altering your method, match your chromatogram's symptom to the probable cause using the data below.

| Symptom | Probable Co-eluting Impurity | Root Cause | Immediate Action |

| Fronting/Shoulder (Pre-peak) | Impurity A (Perindoprilat) | Mobile phase pH is too high (> 3.0). Carboxylic acid ionization is not suppressed. | Lower buffer pH to 2.0–2.5 using Phosphoric Acid/Perchlorate. |

| Tailing/Shoulder (Post-peak) | Impurity F (Epimer) | Column selectivity is insufficient for steric separation. | Lower column temperature (to 15–20°C) or switch to C8/Phenyl-Hexyl. |

| New Peak appearing during sequence | Impurity B (Diketopiperazine) | On-column degradation due to high temperature or long run times. | Reduce column temperature; limit autosampler time; check sample solvent pH. |

| Baseline Drift / Ghost Peaks | Gradient Artifacts | UV cutoff of buffer system (e.g., TFA/Formic acid at 210 nm). | Switch to Phosphate buffer (high transparency); Ensure high-quality water. |

Troubleshooting Workflow (Visualized)

The following logic flow represents the standard operating procedure (SOP) for diagnosing co-elution issues.

Figure 1: Decision tree for isolating specific perindopril impurities based on retention behavior.

Deep Dive: Solving Impurity A (Perindoprilat) Co-elution

The Science: Perindopril is an ester; Impurity A is the hydrolyzed di-acid (Perindoprilat).

-

Perindopril: 1 Carboxylic acid, 1 Amine (pKa ≈ 3.5 and 5.6).

-

Impurity A: 2 Carboxylic acids, 1 Amine.

At neutral pH, Impurity A is doubly negatively charged and elutes very fast (often in the void volume). To retain it and separate it from the parent, you must suppress the ionization of the carboxylic acid groups.

The Protocol (Low pH Method):

-

Buffer Preparation:

-

Dissolve 2.0 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. -

CRITICAL STEP: Adjust pH to 2.0 ± 0.1 using Orthophosphoric Acid (85%). Do not use dilute acid; you want to minimize volume change.

-

Add 1.0 g Sodium Pentanesulfonate (optional, but recommended by EP for peak sharpening).

-

-

Mobile Phase:

-

Gradient Profile:

-

Start at 90% A / 10% B to retain the polar Impurity A.

-

Ramp slowly to 50% B over 20-30 minutes.

-

Why this works: At pH 2.0, the carboxylic acids are protonated (

Deep Dive: The Stereoisomer Problem (Impurity F)

The Science: Perindopril has multiple chiral centers. Impurity F is a diastereoisomer.[5] Chemically, it is identical to the parent except for the spatial arrangement. Standard C18 columns often fail here because the "hydrophobic footprint" is identical.

The Fix: Temperature & Stationary Phase

-

Temperature Control:

-

High temperatures (40°C+) increase molecular kinetic energy, causing rapid interconversion of rotamers and peak merging.

-

Recommendation: Set column oven to 20°C or 25°C . Lower temperatures increase the energy barrier for rotation, sharpening the separation between isomers.

-

-

Column Selection:

-

If C18 fails, switch to a C8 (Octyl) or Phenyl-Hexyl column.

-

Reasoning: Phenyl phases offer

interactions with the aromatic rings in Perindopril, providing an orthogonal separation mechanism distinct from pure hydrophobicity.

-

Frequently Asked Questions (FAQs)

Q1: My baseline is drifting upwards significantly at the end of the gradient. Is this an impurity?

-

Answer: Likely not. This is usually "Gradient Ghosting." At 210-215 nm (standard detection for Perindopril), Acetonitrile absorbs slightly less than water/buffer. As ACN increases, the baseline shifts.

-

Fix: Ensure you are using HPLC-grade Phosphoric Acid and high-transparency Acetonitrile. Perform a blank injection; if the drift persists, subtract the blank signal.

Q2: Impurity B increases the longer the sample sits in the autosampler. Why?

-

Answer: Impurity B (Diketopiperazine) is formed by internal cyclization, a reaction accelerated by heat and moisture.

-

Fix: Keep the autosampler temperature at 4°C . Ensure the sample diluent pH is slightly acidic (pH 4-5); alkaline conditions accelerate cyclization.

Q3: Can I use TFA instead of Phosphate buffer?

-

Answer: Yes, but with caution. TFA (0.1%) is excellent for pH control (~pH 2.0) and is volatile (LC-MS compatible). However, TFA pairs strongly with the amine group, which can sometimes alter selectivity so drastically that elution order changes. For QC methods (UV detection), Phosphate is more robust.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . "Perindopril tert-butylamine Monograph 10.0". Council of Europe. (Standard regulatory method utilizing low pH phosphate buffer).

-

Cârje, A., et al. (2017).[6] "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by High Performance Liquid Chromatography". Farmacia, 65(4). Link

- Joseph, J., et al. (2011). "Stability Indicating RP-HPLC Method for the Estimation of Perindopril Erbumine in Bulk and Pharmaceutical Dosage Forms". Journal of Chemical and Pharmaceutical Research.

-

Sielc Technologies . "Separation of Perindopril on Newcrom R1 HPLC column". (Application note regarding mixed-mode separation for polar impurities). Link

-

Tendulkar, N. & Asif, M. (2025).[7] "RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD Approach". International Journal of Drug Delivery Technology, 15(1). Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Chiral Separation of Perindopril Erbumine Enantiomers Using High Performance Liquid Chromatography and Capillary Electrophoresis | Faculty of Pharmacy [b.aun.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Perindopril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. US7728151B2 - Process for the purification of perindopril - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. impactfactor.org [impactfactor.org]

Technical Support Center: Minimizing On-Column Isomerization of Perindopril

Welcome to the Advanced Chromatography Support Center. You are likely here because your Perindopril HPLC peak is splitting, broadening, or showing "shoulders" (the "Batman" peak effect), or you are seeing unexpected impurity growth during the run.

This guide addresses the two distinct types of "isomerization" researchers encounter with Perindopril:

-

Rotameric Isomerization (Dynamic): The reversible cis-trans interconversion around the amide bond (specifically the proline-like octahydroindole ring). This causes peak splitting or broadening.

-

Chemical Epimerization/Degradation (Static): The irreversible conversion to breakdown products (e.g., Diketopiperazine/Impurity F) or stereochemical inversion at chiral centers.

Module 1: The "Split Peak" Phenomenon (Rotamerism)

Q: Why does my Perindopril peak look like two merging peaks or have a broad shoulder?

A: This is a thermodynamic artifact, not necessarily an impurity. Perindopril contains a bulky octahydroindole group (a proline analog). The amide bond connecting this ring exists in two conformational states: cis and trans.

At ambient temperature (

Q: How do I fix this to get a single, sharp peak for quantitation?

A: You must shift the kinetics. You have two options, but Option A is the industry standard for Perindopril Erbumine (USP/EP methods).

-

Option A: Coalescence (High Temperature). By heating the column, you add thermal energy to the system. This lowers the rotational energy barrier, making the cis-trans exchange faster than the separation speed. The detector sees a weighted average of the two states—a single, sharp peak.

-

Target Temperature:

.

-

-

Option B: Freezing (Low Temperature). By cooling the column (

), you slow the exchange so much that the two rotamers separate completely. This is useful for chiral separation but terrible for routine quantitation (assay), as you now have two peaks for one drug.

Q: Will heating the column degrade the sample?

A: Perindopril is sensitive to heat and moisture (cyclization). However, the residence time on the column is short (typically <10 mins). At

Module 2: Mobile Phase Engineering (Chemical Stability)

Q: What is the optimal pH to prevent chemical isomerization/degradation?

A: pH 2.0 -- 3.0. Perindopril is most stable in acidic media.

-

Mechanism: At low pH, the carboxyl groups are protonated. This reduces the nucleophilicity of the amine nitrogen (even though it's an amide), suppressing the intramolecular cyclization that forms Impurity F (Diketopiperazine derivative) .